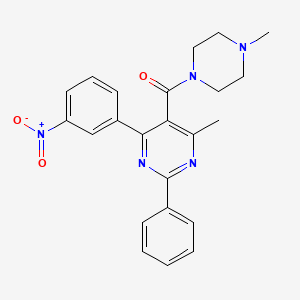![molecular formula C20H23NO4 B1226684 3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester](/img/structure/B1226684.png)
3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester is a benzoate ester.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Properties
- Model Reactions with Glycidyl Phenyl Ether : The reactions of 3-pyridinecarboxylic acid with 2,3-epoxypropyl phenyl ether were studied, revealing two-step mechanisms involving pyridinium salt and ester formation, with the salt inducing an induction period (Hsu & Chen, 1990).
Thermal Behavior
- Thermal Decomposition of Derivatives : The thermal decomposition and stability of derivatives of 3-pyridinecarboxylic acid, including esters, were examined, highlighting stability up to fusion point and decomposition in several stages (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Synthesis and Structural Analysis
- Synthesis of Esters and Cardiotonic Activity : Research on the synthesis of esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids demonstrated their potential for positive inotropic activity (Mosti et al., 1992).
- X-Ray Powder Diffraction Data : X-ray powder diffraction data was reported for a compound that is an intermediate in the synthesis of apixaban, providing insight into the structure and purity of the compound (Wang et al., 2017).
Applications in Polymer Science
- Functionalization of Soluble Polystyrenes : Research on the functionalization of soluble polystyrenes with tri-n-butyltin carboxylates, utilizing esters of 3-pyridinecarboxylic acid, demonstrated a novel approach in polymer science (Dalil et al., 2000).
Crystal Structure and Coordination
- Structural Investigation of Triorganostannyl Esters : The structural investigation of triorganostannyl esters of 3-pyridinecarboxylic acid derivatives provided insights into their coordination to metal centers, affecting the photophysical properties and intermolecular interactions (Tzimopoulos et al., 2010).
Eigenschaften
Produktname |
3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester |
|---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(4-heptoxycarbonylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-2-3-4-5-6-14-24-19(22)16-9-11-18(12-10-16)25-20(23)17-8-7-13-21-15-17/h7-13,15H,2-6,14H2,1H3 |
InChI-Schlüssel |
QCHYILFGPLNBNY-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methyl-2-benzofurancarboxamide](/img/structure/B1226603.png)
![3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1226604.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide](/img/structure/B1226606.png)

![4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester](/img/structure/B1226610.png)
![1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1226613.png)
![(+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+)](/img/structure/B1226615.png)

![3-ethyl-2,10-dihydroxy-15-[(2-methoxyethoxy)methyl]-2,6,8,10,12,17-hexamethyl-5-oxo-9-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-4,16-dioxa-14-azabicyclo[11.3.1]heptadec-7-yl 2,6-dideoxy-3-C](/img/structure/B1226617.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea](/img/structure/B1226618.png)



